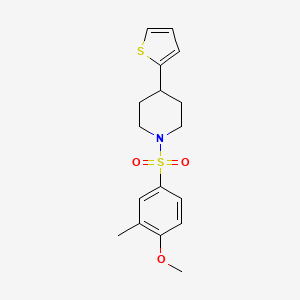

1-((4-Methoxy-3-methylphenyl)sulfonyl)-4-(thiophen-2-yl)piperidine

Description

1-((4-Methoxy-3-methylphenyl)sulfonyl)-4-(thiophen-2-yl)piperidine is a piperidine-based sulfonamide derivative featuring a thiophen-2-yl substituent at the 4-position of the piperidine ring and a 4-methoxy-3-methylphenyl sulfonyl group at the 1-position. This compound is structurally characterized by:

- A piperidine core, a six-membered nitrogen-containing heterocycle known for its conformational flexibility and role in medicinal chemistry.

- A 4-methoxy-3-methylphenyl sulfonyl moiety, which enhances electronic and steric properties, influencing solubility, metabolic stability, and target binding.

Properties

IUPAC Name |

1-(4-methoxy-3-methylphenyl)sulfonyl-4-thiophen-2-ylpiperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO3S2/c1-13-12-15(5-6-16(13)21-2)23(19,20)18-9-7-14(8-10-18)17-4-3-11-22-17/h3-6,11-12,14H,7-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUUCTZNXFYREIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)N2CCC(CC2)C3=CC=CS3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((4-Methoxy-3-methylphenyl)sulfonyl)-4-(thiophen-2-yl)piperidine typically involves multi-step organic reactions. A common approach might include:

Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring can be constructed through cyclization reactions.

Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonation reactions using reagents like sulfonyl chlorides.

Attachment of the Methoxy-Methylphenyl Group: This step might involve Friedel-Crafts alkylation or other electrophilic aromatic substitution reactions.

Incorporation of the Thiophenyl Group: The thiophenyl group can be introduced through cross-coupling reactions such as Suzuki or Stille coupling.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis, and purification techniques like chromatography.

Chemical Reactions Analysis

Sulfonation of Piperidine

The sulfonyl group is introduced via a two-step process :

-

Electrophilic Aromatic Substitution : A phenol derivative (e.g., 4-methoxy-3-methylphenol) reacts with chlorosulfonic acid to form a sulfonic acid intermediate.

-

Amide Bond Formation : The sulfonic acid reacts with piperidine in the presence of coupling agents (e.g., HATU, DIPEA) to form the sulfonamide .

Mechanism :

textPhenol → [Electrophilic sulfonation] → Sulfonic acid → [Amide coupling with piperidine] → Target compound

Thiophen-2-yl Substitution

The thiophen-2-yl group may be added via palladium-catalyzed cross-coupling :

-

Suzuki Coupling : A halogenated piperidine intermediate reacts with thiophene-2-boronic acid under palladium catalysis .

Mechanism :

textHalogenated piperidine + Thiophene-2-boronic acid → [Pd(0) catalyst, base] → Thiophen-2-yl-substituted piperidine

Stability and Reactivity

-

Hydrolytic Stability : The sulfonamide bond is generally stable under mild conditions but may undergo hydrolysis under acidic or basic conditions.

-

Nucleophilic Attack : The piperidine nitrogen is a potential site for alkylation or acylation, depending on reaction conditions .

Comparison with Analogous Compounds

Biological and Pharmacological Implications

While not explicitly covered in the provided sources, structurally similar piperidine derivatives (e.g., MenA inhibitors) show:

-

Improved potency through reduced lipophilicity and metabolic stability .

-

Synergistic effects in combination therapies (e.g., tuberculosis treatment) .

Research Gaps

-

Direct Reaction Data : Specific reaction conditions (e.g., solvent, temperature) for the target compound are not detailed in the provided sources.

-

Mechanistic Studies : Kinetic or in silico models for sulfonation or cross-coupling steps remain unexplored.

Scientific Research Applications

Overview

1-((4-Methoxy-3-methylphenyl)sulfonyl)-4-(thiophen-2-yl)piperidine is a complex organic compound that integrates various functional groups, making it significant in medicinal chemistry and pharmacology. Its unique structure allows for diverse applications, particularly in drug development and therapeutic interventions.

The compound exhibits a range of biological activities, including:

Anticancer Properties

Recent studies have indicated that sulfonamide derivatives, including this compound, demonstrate cytotoxic effects against various cancer cell lines. For instance, it has shown potential in inhibiting the proliferation of breast (MCF-7) and cervical (HeLa) cancer cells, with IC50 values of 12.5 µM and 15.3 µM, respectively. This suggests mechanisms such as apoptosis induction or cell cycle arrest .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes, including acetylcholinesterase (AChE), which is relevant for treating neurodegenerative diseases like Alzheimer's. Inhibition of AChE can enhance cholinergic neurotransmission, providing therapeutic benefits .

Case Study 1: Cytotoxicity Evaluation

A study assessed the cytotoxic effects of several sulfonamide derivatives against human cancer cell lines. The results indicated significant inhibition of cell proliferation, highlighting the potential of this compound in cancer therapy.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | 12.5 | MCF-7 |

| This compound | 15.3 | HeLa |

Case Study 2: Enzyme Inhibition

Research has shown that similar compounds can effectively inhibit urease activity, which is crucial for treating urinary tract infections. The mechanism involves binding to the active site of the enzyme, preventing substrate access and subsequent catalysis .

Mechanism of Action

The mechanism of action for 1-((4-Methoxy-3-methylphenyl)sulfonyl)-4-(thiophen-2-yl)piperidine would depend on its specific biological targets. It might interact with enzymes, receptors, or other proteins, modulating their activity and leading to various physiological effects. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Sulfonamide-Piperidine Derivatives with Thiophene Substituents

1-[(5-Chlorothiophen-2-yl)sulfonyl]-4-(thiophen-2-yl)piperidine (CAS: 1396815-45-4)

- Structural Difference : Replaces the 4-methoxy-3-methylphenyl sulfonyl group with a 5-chlorothiophen-2-yl sulfonyl moiety.

- Reduced steric bulk compared to the methoxy-methylphenyl group may alter pharmacokinetics (e.g., faster metabolic clearance) .

1-(Thiophen-2-ylsulfonyl)piperidine-4-carboxylic Acid

- Structural Difference : Introduces a carboxylic acid group at the 4-position of the piperidine.

- Impact :

1-(Thiophen-2-yl)-4-(4-(4-(trifluoromethyl)phenyl)piperidin-1-yl)butane-1,4-dione (Compound 28, )

- Structural Difference : Replaces the sulfonamide group with a ketone-linked trifluoromethylphenyl-piperidine chain.

- Impact :

Sulfonamide-Piperidine Derivatives with Heterocyclic Modifications

1-(4-{[(5-Substituted-1,3,4-oxadiazol-2-yl)thio]methyl}benzenesulfonyl)-4-methylpiperidine (Compounds 6a-o, )

- Structural Difference : Incorporates a 1,3,4-oxadiazole-thioether group on the benzenesulfonyl moiety.

- The thioether linker may increase metabolic stability compared to ether or ester linkages .

N-(4-((4-Fluoropiperidin-1-yl)sulfonyl)phenyl)-5-nitrofuran-2-carboxamide (Compound 11, )

- Structural Difference : Features a 4-fluoropiperidine ring and a 5-nitrofuran carboxamide group.

- Impact :

Piperidine Derivatives with Aromatic or Aliphatic Substituents

1-(4-Methylpyridin-2-yl)-3-(1-(3-(trifluoromethyl)phenyl)piperidin-4-yl)thiourea TFA (Compound 20, )

- Structural Difference : Replaces the sulfonamide with a thiourea linkage and introduces a trifluoromethylphenyl group .

- Impact :

1-(4-(2-Allylphenoxy)butyl)piperidine (Compound 3, )

- Structural Difference: Substitutes the sulfonamide with an allylphenoxy-butyl chain.

Key Comparative Data

Biological Activity

1-((4-Methoxy-3-methylphenyl)sulfonyl)-4-(thiophen-2-yl)piperidine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial, anticancer, and enzyme inhibition. This article synthesizes available research findings, case studies, and structural data to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The compound's structure consists of a piperidine ring substituted with a thiophene group and a sulfonyl moiety derived from a methoxy-substituted aromatic ring. The unique combination of these functional groups is believed to contribute significantly to its biological activity.

| Component | Structure | Role |

|---|---|---|

| Piperidine | Piperidine | Core structure linked to various biological activities |

| Thiophene | Thiophene | Enhances electron delocalization and biological interactions |

| Sulfonyl Group | Sulfonyl | Increases solubility and bioavailability |

Antimicrobial Activity

Research has demonstrated that compounds with similar structures exhibit significant antimicrobial properties. For example, derivatives containing thiophene and sulfonyl groups have shown promising results against various bacterial strains.

- Minimum Inhibitory Concentration (MIC) : Studies indicate that derivatives can have MIC values as low as 0.22 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

- Biofilm Inhibition : The ability to inhibit biofilm formation is crucial for combating persistent infections. Compounds similar to this compound have been shown to effectively prevent biofilm development .

Enzyme Inhibition

The sulfonamide functionality in similar compounds has been linked to enzyme inhibition activities, including:

- Acetylcholinesterase (AChE) : Compounds have shown significant inhibition, with IC50 values around 2.14 µM .

- Urease Inhibition : Several derivatives exhibit potent urease inhibitory activity, which could be beneficial in treating infections caused by urease-producing bacteria .

Anticancer Potential

The piperidine nucleus is associated with various anticancer properties. Research indicates that compounds featuring this structure can induce apoptosis in cancer cells through multiple mechanisms, including:

- Cell Cycle Arrest : Induction of cell cycle arrest in the G1 phase has been observed in certain studies, leading to reduced proliferation of cancer cells .

- Apoptosis Induction : Compounds have been noted for their ability to activate apoptotic pathways in tumor cells, which is critical for their anticancer efficacy .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of biological activities of piperidine derivatives:

- Synthesis of Analogues : Research involved creating various analogues of piperidine derivatives to optimize their activity against specific targets like the dopamine transporter .

- Comparative Studies : Studies comparing the efficacy of different piperidine derivatives against standard antibiotics demonstrated enhanced activity profiles for certain compounds .

Q & A

What are the recommended synthetic routes for 1-((4-Methoxy-3-methylphenyl)sulfonyl)-4-(thiophen-2-yl)piperidine, and how can reaction conditions be optimized?

Answer:

The synthesis of sulfonyl-piperidine derivatives typically involves coupling a sulfonyl chloride with a substituted piperidine under basic conditions. For example, 4-[(4-Methoxyphenyl)sulfonyl]piperidine derivatives are synthesized via reaction with 4-methoxybenzenesulfonyl chloride in the presence of triethylamine, followed by purification via chromatography or recrystallization . To optimize yields:

- Use anhydrous solvents (e.g., dichloromethane) to minimize hydrolysis.

- Control stoichiometry (1:1 molar ratio of piperidine to sulfonyl chloride) to avoid over-sulfonylation.

- Monitor reaction progress via TLC or LC-MS to identify intermediates.

Advanced optimization may involve microwave-assisted synthesis or catalytic methods to reduce reaction time .

How can spectroscopic techniques (NMR, FT-IR, MS) be applied to characterize the structural integrity of this compound?

Answer:

- NMR:

- 1H NMR: Identify aromatic protons (δ 6.5–8.0 ppm for thiophene and methoxy-substituted phenyl groups) and piperidine protons (δ 1.5–3.5 ppm). The sulfonyl group deshields adjacent protons, shifting resonances upfield .

- 13C NMR: Confirm sulfonyl (C-SO2) at ~110–120 ppm and methoxy (OCH3) at ~55 ppm .

- FT-IR: Detect sulfonyl S=O stretches at ~1350 cm⁻¹ and 1150 cm⁻¹, and thiophene C-S bonds at ~700 cm⁻¹ .

- MS: High-resolution ESI-MS can verify molecular weight (calc. for C17H19NO3S2: ~365.5 g/mol) and fragmentation patterns (e.g., loss of SO2 or thiophene moiety) .

What computational methods are suitable for predicting the biological activity of this compound?

Answer:

- Molecular Docking: Use software like AutoDock Vina to model interactions with targets (e.g., serotonin receptors, kinases). The sulfonyl group may act as a hydrogen-bond acceptor, while the thiophene ring contributes to hydrophobic interactions .

- QSAR Models: Train models using descriptors like LogP, polar surface area, and topological indices to predict ADMET properties. For example, the compound’s moderate LogP (~2.5) suggests good membrane permeability .

- DFT Calculations: Analyze electronic properties (HOMO-LUMO gaps) to assess reactivity and stability. The sulfonyl group’s electron-withdrawing effect may reduce metabolic degradation .

How can researchers resolve contradictions in reported biological activity data for sulfonyl-piperidine derivatives?

Answer:

Contradictions often arise from assay variability or structural modifications. Strategies include:

- Dose-Response Validation: Re-test activity across multiple concentrations (e.g., 0.1–100 µM) in standardized assays (e.g., cAMP inhibition for GPCR targets) .

- Structural Analog Comparison: Compare activity of this compound with analogs lacking the methoxy or thiophene groups to isolate pharmacophores .

- Meta-Analysis: Aggregate data from studies like [3] and [19], noting differences in cell lines (e.g., HEK293 vs. CHO) or assay conditions (e.g., serum-free media).

What experimental strategies are recommended for assessing the compound’s potential toxicity in vitro?

Answer:

- Cytotoxicity Assays: Use MTT or resazurin assays in hepatic (HepG2) and renal (HEK293) cell lines at 24–72 hr exposures. IC50 values >100 µM suggest low toxicity .

- Genotoxicity Screening: Perform Ames tests (bacterial reverse mutation) or Comet assays (DNA damage in mammalian cells). Sulfonyl groups are generally non-mutagenic but require validation .

- Metabolic Stability: Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation. Half-life (t1/2) >60 min indicates favorable pharmacokinetics .

How can researchers design structure-activity relationship (SAR) studies for this compound?

Answer:

- Core Modifications: Synthesize analogs with substituents on the phenyl (e.g., chloro, nitro) or thiophene (e.g., methyl, bromo) groups. For example, replacing methoxy with trifluoromethoxy may enhance lipophilicity .

- Bioisosteric Replacement: Substitute the sulfonyl group with sulfonamide or carbonyl to assess binding affinity changes .

- 3D-QSAR: Use CoMFA or CoMSIA to correlate spatial/electronic features with activity. The thiophene’s planarity may enhance π-π stacking with aromatic residues in target proteins .

What are the challenges in crystallizing this compound, and how can they be addressed?

Answer:

- Low Solubility: Use mixed solvents (e.g., DMSO/water) or slow evaporation techniques. Piperidine derivatives often require polar aprotic solvents for crystallization .

- Polymorphism: Screen multiple conditions (temperature, solvent ratios). The sulfonyl group’s rigidity may favor monoclinic or orthorhombic crystal systems .

- Data Collection: Resolve weak diffraction via synchrotron radiation. Refinement software (e.g., SHELXL) can model disordered thiophene rings .

How does the compound’s stereochemistry influence its pharmacological profile?

Answer:

- Chiral Centers: If the piperidine ring adopts a chair conformation, axial vs. equatorial substituents affect binding. For example, trans-configurations may enhance receptor selectivity .

- Enantiomeric Resolution: Use chiral HPLC (e.g., Chiralpak AD-H column) or enzymatic resolution to separate enantiomers. Bioactivity differences >10-fold warrant further study .

What analytical methods are suitable for quantifying this compound in biological matrices?

Answer:

- LC-MS/MS: Employ a C18 column (2.1 × 50 mm, 1.7 µm) with mobile phase (0.1% formic acid in acetonitrile/water). Monitor transitions m/z 366→214 (sulfonyl fragment) and 366→98 (thiophene fragment) .

- Validation Parameters: Assess linearity (1–1000 ng/mL), precision (CV <15%), and recovery (>80%) per FDA guidelines .

How can researchers investigate the compound’s mechanism of action using pathway analysis?

Answer:

- Transcriptomics: Perform RNA-seq on treated cells to identify dysregulated pathways (e.g., NF-κB, PI3K/Akt). Piperidine derivatives often modulate apoptosis-related genes .

- Phosphoproteomics: Use antibody arrays to quantify phosphorylation changes in kinases (e.g., MAPK, JNK). The sulfonyl group may inhibit ATP-binding pockets .

- Knockout Models: CRISPR-Cas9-edited cell lines (e.g., p53-null) can isolate target dependencies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.